molecular formula C13H11N3O2S2 B5234971 N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide

N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide

Cat. No. B5234971
M. Wt: 305.4 g/mol
InChI Key: FUVUAEDFEBCWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide, also known as DMF, is a compound that has been extensively studied for its potential use in scientific research. DMF is a thioamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide works by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the body's antioxidant response. N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide also inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects:
N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of the immune system, the inhibition of inflammation, and the activation of antioxidant pathways. N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide in lab experiments is its ability to modulate the immune system and inhibit inflammation, making it a valuable tool for studying the immune response and inflammatory diseases. However, N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide can be toxic at high concentrations, and its effects can be difficult to study due to its complex mechanism of action.

Future Directions

There are many potential future directions for research involving N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide. One area of interest is the use of N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide in treating other autoimmune diseases, such as rheumatoid arthritis and lupus. Another area of research is the use of N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide in treating neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers are studying the potential use of N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide in treating cancer, as it has been shown to have anti-tumor effects in some studies.

Synthesis Methods

N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide can be synthesized using a variety of methods, including the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride, followed by reaction with 2-furoyl chloride. Another common synthesis method involves the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride, followed by reaction with 2-furoic acid.

Scientific Research Applications

N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide has been used extensively in scientific research due to its ability to modulate the immune system and its anti-inflammatory properties. N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide has been shown to be effective in treating multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-2-furamide has also been studied for its potential use in treating other autoimmune diseases, such as psoriasis and inflammatory bowel disease.

properties

IUPAC Name

N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c1-7-8(2)20-12(9(7)6-14)16-13(19)15-11(17)10-4-3-5-18-10/h3-5H,1-2H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVUAEDFEBCWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=S)NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795188
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]furan-2-carboxamide

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